2-(diallylamino)-N-[3-(2-pyrazinyloxy)phenyl]acetamide
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Overview
Description
2-(diallylamino)-N-[3-(2-pyrazinyloxy)phenyl]acetamide is a complex organic compound that features a diallylamino group and a pyrazinyloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diallylamino)-N-[3-(2-pyrazinyloxy)phenyl]acetamide typically involves the reaction of diallylamine with 3-(2-pyrazinyloxy)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(diallylamino)-N-[3-(2-pyrazinyloxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The diallylamino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
2-(diallylamino)-N-[3-(2-pyrazinyloxy)phenyl]acetamide has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(diallylamino)-N-[3-(2-pyrazinyloxy)phenyl]acetamide involves its interaction with specific molecular targets. The diallylamino group can interact with various enzymes or receptors, modulating their activity. The pyrazinyloxyphenyl group may enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(diallylamino)-N-[3-(2-pyridinyloxy)phenyl]acetamide
- 2-(diallylamino)-N-[3-(2-pyrimidinyloxy)phenyl]acetamide
- 2-(diallylamino)-N-[3-(2-thiazinyloxy)phenyl]acetamide
Uniqueness
2-(diallylamino)-N-[3-(2-pyrazinyloxy)phenyl]acetamide is unique due to the presence of the pyrazinyloxy group, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[bis(prop-2-enyl)amino]-N-(3-pyrazin-2-yloxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-3-10-22(11-4-2)14-17(23)21-15-6-5-7-16(12-15)24-18-13-19-8-9-20-18/h3-9,12-13H,1-2,10-11,14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUKHDSUNRIUIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)CC(=O)NC1=CC(=CC=C1)OC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666596 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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